3-methyl-5-nitro-1-propyl-1H-pyrazole
Overview
Description
3-methyl-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 3-position, a nitro group at the 5-position, and a propyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding the pyrazole derivative to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated to 100°C for 16 hours, after which the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, resulting in the formation of a white precipitate. This precipitate is collected by vacuum filtration and crystallized from acetone to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-5-amino-1-propyl-1H-pyrazole.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-methyl-5-nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: Similar structure but with two methyl groups instead of a nitro and a propyl group.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure with a carboxylic acid group at the 5-position instead of a nitro group.
Uniqueness
3-methyl-5-nitro-1-propyl-1H-pyrazole is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-methyl-5-nitro-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)5-6(2)8-9/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZMHDSSOOPOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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